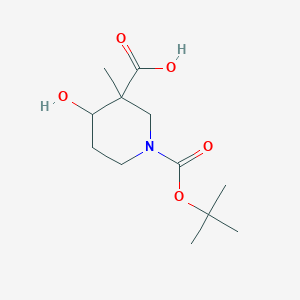

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid

Description

Chemical Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic structures containing multiple functional groups. The compound's official designation reflects its fundamental piperidine core structure, which consists of a six-membered saturated ring containing one nitrogen atom positioned at the 1-position. The tert-butoxycarbonyl substituent attached to the nitrogen atom serves as a protective group, formally derived from tert-butanol and carbon dioxide through carbamic acid chemistry. The hydroxyl group occupies the 4-position of the piperidine ring, while a methyl substituent and carboxylic acid functionality are both located at the 3-position, creating a quaternary carbon center with significant stereochemical implications.

Chemical database entries consistently identify this compound through multiple designation systems, including the Chemical Abstracts Service registry number 1780899-28-6 and the Molecular Design Limited catalog number MFCD21364741. The Simplified Molecular Input Line Entry System representation, O=C(C1(C)CN(C(OC(C)(C)C)=O)CCC1O)O, provides a linear notation that unambiguously describes the molecular connectivity. The International Chemical Identifier string InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)12(4,7-13)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16) encodes three-dimensional structural information including stereochemistry and hydrogen bonding patterns.

The molecular architecture presents several nomenclature challenges due to the presence of multiple stereocenters and the potential for conformational isomerism around the piperidine ring. Crystallographic studies of related tert-butoxycarbonyl-protected piperidine derivatives have revealed chair conformations as the predominant solution-state structures, though specific conformational data for this particular compound requires further investigation. The carboxylic acid functionality introduces additional complexity through potential hydrogen bonding interactions with the adjacent hydroxyl group, creating intramolecular associations that influence both chemical reactivity and physical properties.

Structural Significance of Piperidine Derivatives in Organic Chemistry

Piperidine derivatives occupy a central position in organic chemistry due to their remarkable structural versatility and biological relevance, with the six-membered saturated nitrogen heterocycle serving as a fundamental building block in countless natural products and synthetic pharmaceuticals. The piperidine ring system exhibits conformational flexibility that allows for diverse substitution patterns while maintaining chemical stability under a wide range of reaction conditions. Recent advances in piperidine synthesis have emphasized the development of stereoselective methodologies for accessing highly substituted derivatives, particularly those containing multiple stereocenters like this compound. The heterocyclic framework provides an excellent scaffold for introducing functional group diversity, as demonstrated by the successful incorporation of hydroxyl, carboxyl, and protected amino functionalities within a single molecular structure.

Contemporary research has highlighted the importance of piperidine derivatives in medicinal chemistry applications, where the six-membered ring serves as a bioisostere for cyclohexane while introducing basic nitrogen functionality. The conformational preferences of substituted piperidines directly influence their biological activity profiles, with chair conformations generally preferred due to minimized steric interactions. Synthetic methodologies for piperidine construction have evolved significantly, incorporating metal-catalyzed cyclization reactions, radical cascade processes, and multicomponent coupling strategies. These advances have enabled the preparation of complex piperidine architectures with precise control over stereochemistry and substitution patterns.

The structural complexity of this compound exemplifies the synthetic challenges associated with highly functionalized piperidine derivatives. The presence of adjacent hydroxyl and carboxylic acid groups creates opportunities for both intramolecular hydrogen bonding and intermolecular association, potentially influencing crystal packing arrangements and solution-state behavior. Ring-substituted piperidines often exhibit restricted conformational mobility compared to the parent heterocycle, with bulky substituents favoring equatorial orientations to minimize unfavorable steric interactions. The quaternary carbon center at the 3-position introduces additional rigidity to the molecular framework while providing a handle for further structural elaboration through established carbon-carbon bond formation methodologies.

| Structural Feature | Chemical Significance | Synthetic Implications |

|---|---|---|

| Piperidine Ring | Six-membered saturated nitrogen heterocycle | Conformationally flexible scaffold |

| 4-Hydroxyl Group | Secondary alcohol functionality | Potential for derivatization |

| 3-Carboxylic Acid | Electrophilic carbon center | Coupling partner for amide formation |

| 3-Methyl Substituent | Quaternary carbon formation | Increased structural rigidity |

| tert-Butoxycarbonyl Protection | Acid-labile amino protection | Selective deprotection capability |

Historical Context of tert-Butoxycarbonyl-Protected Piperidine Carboxylic Acids

The development of tert-butoxycarbonyl protecting group chemistry represents one of the most significant advances in amino acid and peptide synthesis methodology, with its introduction revolutionizing approaches to selective functional group manipulation. Historical accounts trace the origins of tert-butoxycarbonyl protection to the mid-20th century, when organic chemists recognized the need for acid-labile protecting groups that could be removed under mild conditions without affecting other sensitive functionalities. The tert-butoxycarbonyl group emerged as an ideal solution due to its stability under basic conditions and clean removal through acid-catalyzed decarboxylation mechanisms. Early applications focused primarily on simple amino acid derivatives, but the methodology quickly expanded to encompass complex heterocyclic systems including piperidine-based scaffolds.

The synthesis of tert-butoxycarbonyl-protected piperidine carboxylic acids gained prominence during the development of solid-phase peptide synthesis methodologies, where orthogonal protecting group strategies became essential for successful sequence assembly. Pioneer researchers demonstrated that di-tert-butyl dicarbonate could efficiently convert piperidine derivatives into their corresponding carbamate-protected analogs under mild basic conditions. This transformation proved particularly valuable for piperidine carboxylic acids, where the presence of both amino and carboxyl functionalities required careful protection strategies to prevent unwanted side reactions during synthetic manipulations.

Contemporary developments in tert-butoxycarbonyl chemistry have focused on improving both the installation and removal processes, with particular attention to minimizing racemization and side product formation. Modern synthetic protocols employ optimized reaction conditions that maintain stereochemical integrity while achieving quantitative protection yields. The historical evolution of deprotection methodologies has progressed from harsh acidic conditions to mild protocols employing trifluoroacetic acid or trimethylsilyl iodide, enabling applications in complex molecule synthesis where substrate sensitivity becomes critical. Research groups have developed specialized deprotection protocols that incorporate carbocation scavengers to prevent alkylation side reactions, further expanding the utility of tert-butoxycarbonyl protection in sensitive molecular environments.

Related piperidine carboxylic acid derivatives have been extensively studied, with compounds such as 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid serving as important synthetic intermediates. The development of asymmetric synthesis methodologies has enabled access to enantiomerically pure tert-butoxycarbonyl-protected piperidine derivatives, including compounds with defined stereochemistry at multiple centers. These advances have facilitated the preparation of complex natural product analogs and pharmaceutical intermediates where stereochemical control proves essential for biological activity. The integration of tert-butoxycarbonyl protection with modern catalytic methodologies has opened new synthetic pathways for accessing structurally diverse piperidine architectures with high levels of molecular complexity.

Properties

IUPAC Name |

4-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-5-8(14)12(4,7-13)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVGTUFITNZFBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CCC1O)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780899-28-6 | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-hydroxy-3-methylpiperidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Organometallic Addition to N-(tert-Butoxycarbonyl)-4-piperidone

A well-documented approach involves the reaction of methylmagnesium chloride (a Grignard reagent) with N-(tert-butoxycarbonyl)-4-piperidone in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C). This step introduces the 3-methyl group and simultaneously converts the ketone at the 4-position to a tertiary alcohol, yielding tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate with high yield (>99%) and purity.

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Organometallic addition | Methylmagnesium chloride (1.3 eq) | THF | -78 °C to 0 °C | 2 h | >99% |

The reaction mixture is quenched with saturated aqueous ammonium chloride, extracted with ethyl acetate, dried, and concentrated to afford the product as a colorless oil, often used without further purification.

Protection of the Nitrogen as tert-Butoxycarbonyl (Boc)

The Boc protecting group is typically introduced prior to the Grignard reaction or maintained from the starting material. Boc protection stabilizes the nitrogen and prevents unwanted side reactions during subsequent steps. This group can be introduced by reacting the free amine with di-tert-butyl dicarbonate under basic conditions.

Reduction of Keto Esters to Hydroxy Esters via Biocatalysis

An alternative and highly stereoselective method involves the reduction of keto-piperidinecarboxylates using fermenting baker’s yeast. This biocatalytic reduction affords the corresponding hydroxy esters with high diastereoselectivity (cis-isomers) and good enantiomeric enrichment (~80%). This method is particularly useful for preparing chiral hydroxy derivatives of piperidinecarboxylic acids.

Sulfonylation and Subsequent Reduction

According to a patented method, after initial reduction, the hydroxy intermediate is reacted with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of organic or inorganic bases (triethylamine, sodium bicarbonate, etc.) in solvents like tetrahydrofuran or toluene at 0–100 °C. This step activates the hydroxy group for further substitution or reduction.

Subsequently, the sulfonylated intermediate undergoes reduction using hydrogenation catalysts (Pd/C or Pt/C) or chemical reductants (sodium borohydride, potassium borohydride) at mild temperatures (0–50 °C) to yield the desired alkyl-substituted piperidine derivative.

Reaction conditions summary:

| Step | Reagents | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Sulfonylation | p-Toluenesulfonyl chloride (1–3 eq) | THF, toluene, xylene | 0–100 °C | Base: triethylamine, NaHCO3, etc. |

| Reduction | H2 + Pd/C or NaBH4, KBH4 | Water, DMSO, ethers, alcohols, toluene | 0–50 °C | High yield, mild conditions |

This multi-step approach allows for high yields, minimal impurities, and scalability suitable for pharmaceutical manufacturing.

Comparative Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard addition to Boc-piperidone | N-(tert-butoxycarbonyl)-4-piperidone | Methylmagnesium chloride, THF, -78 to 0 °C | >99 | High yield, straightforward | Requires low temperature control |

| Biocatalytic reduction | β-Keto piperidinecarboxylates | Baker’s yeast, aqueous medium | ~80 | High stereoselectivity, green | Limited substrate scope |

| Sulfonylation + reduction | Hydroxy piperidine intermediate | p-Toluenesulfonyl chloride, bases, Pd/C or NaBH4 | High | Scalable, mild conditions | Multi-step, requires purification |

Research Findings and Notes

- The Grignard addition method is widely used due to its simplicity and high yield, producing the key intermediate tert-butyl 4-hydroxy-4-methylpiperidine-1-carboxylate, which can be further functionalized to the target acid.

- Biocatalytic reductions using baker’s yeast provide a valuable stereoselective alternative, especially for chiral synthesis, but may require optimization for specific substrates.

- The patented sulfonylation-reduction sequence offers a robust industrial route with good impurity control and environmental benefits due to mild reaction conditions and minimal waste generation.

- Protecting the nitrogen with the Boc group throughout the synthesis is critical for maintaining selectivity and stability of intermediates.

Chemical Reactions Analysis

Amide Formation

The carboxylic acid group of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid can react with amines to form amides. This is a fundamental reaction in peptide synthesis, where the carboxylic acid is activated and then coupled with an amine to form a peptide bond.

Reaction Conditions:

-

активатор: Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) .

-

Solvent: Dichloromethane (DCM) or dimethylformamide (DMF) are frequently employed as solvents.

-

Base: A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is often added to neutralize the acid generated during the coupling .

Reaction Mechanism:

-

The carboxylic acid is activated by the carbodiimide to form an active ester.

-

The amine nucleophile attacks the activated ester, forming a tetrahedral intermediate.

-

The leaving group is eliminated, resulting in the formation of the amide bond.

Esterification

The carboxylic acid group can also be esterified through reaction with an alcohol in the presence of an acid catalyst.

Reaction Conditions:

-

Alcohol: An appropriate alcohol, such as methanol or ethanol, is used .

-

Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid can be used .

-

Solvent: The reaction can be performed in the alcohol itself or in an inert solvent like toluene.

-

Temperature: Refluxing the reaction mixture can accelerate the reaction.

Reaction Mechanism:

-

The acid catalyst protonates the carboxylic acid, making it more electrophilic.

-

The alcohol attacks the protonated carbonyl group, forming a tetrahedral intermediate.

-

Proton transfer and elimination of water lead to the formation of the ester.

保护基 Removal (Deprotection)

The tert-butoxycarbonyl (Boc) group is commonly used to protect amines, and it can be removed under acidic conditions.

Reaction Conditions:

-

Acid: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent such as dichloromethane (DCM) or dioxane.

-

Temperature: The reaction is typically performed at room temperature.

Reaction Mechanism:

-

The acid protonates the carbonyl oxygen of the Boc group.

-

The protonated Boc group decomposes to form isobutene, carbon dioxide, and the deprotected amine.

Oxidation of the Hydroxyl Group

The hydroxyl group at the 4-position of the piperidine ring can be oxidized to form a ketone.

Reaction Conditions:

-

Oxidizing Agent: Common oxidizing agents include Dess-Martin periodinane (DMP) or Swern oxidation conditions (dimethyl sulfoxide (DMSO), oxalyl chloride, and a base such as triethylamine).

-

Solvent: Dichloromethane (DCM) is a commonly used solvent.

-

Temperature: Low temperatures may be required for certain oxidizing agents like Swern conditions.

Reaction Mechanism:

-

The oxidizing agent reacts with the alcohol to form a carbonyl group. For example, in Swern oxidation, DMSO is activated by oxalyl chloride, which then reacts with the alcohol. Triethylamine removes a proton, leading to the formation of the ketone.

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using reducing agents.

Reaction Conditions:

-

Reducing Agent: Lithium aluminum hydride (LiAlH4) or borane (BH3).

-

Temperature: Low temperatures may be required for LiAlH4 reductions.

Reaction Mechanism:

-

The reducing agent attacks the carbonyl carbon of the carboxylic acid.

-

Subsequent protonation steps lead to the formation of the primary alcohol.

Alkylation Reactions

The piperidine nitrogen can be alkylated to introduce various substituents .

Reaction Conditions:

-

Base: A base, such as potassium carbonate (K2CO3) or triethylamine (TEA), to neutralize the acid generated .

-

Solvent: DMF or acetonitrile.

-

Temperature: The reaction may require elevated temperatures.

Reaction Mechanism:

-

The nitrogen atom of the piperidine ring acts as a nucleophile and attacks the alkylating agent.

-

The base removes a proton from the nitrogen, leading to the formation of the alkylated product.

Other Reactions

-

واکنش با Grignard Reagents: The carbonyl group (if formed by oxidation of the hydroxyl group) can react with Grignard reagents to form tertiary alcohols .

-

واکنش با Nucleophiles: The compound can undergo nucleophilic substitution reactions, particularly if the hydroxyl group is activated as a leaving group.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its piperidine structure is often utilized in the design of drugs targeting neurological disorders, showcasing its potential as a scaffold for developing novel therapeutic agents. For instance, derivatives of this compound have been explored for their efficacy as inhibitors of glycine transporters, which are implicated in conditions such as schizophrenia and depression .

1.2 Antimicrobial Activity

Research has indicated that derivatives of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results that suggest their potential use in developing new antibiotics .

Organic Synthesis

2.1 Protecting Group in Synthesis

The tert-butyloxycarbonyl (Boc) group is frequently employed as a protecting group for amines during synthetic procedures. This application is particularly relevant in multi-step organic syntheses where selective protection and deprotection are necessary to achieve desired products without unwanted side reactions . The Boc group can be easily removed under mild acidic conditions, making it advantageous for complex molecule synthesis.

2.2 Synthesis of Peptides

In peptide synthesis, the compound can be utilized to protect amino acids or amines, facilitating the formation of peptide bonds while preventing undesired reactions at the amine site. This method enhances the yield and purity of synthesized peptides, which are critical in pharmaceutical applications .

Table: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid involves several key steps:

-

Molecular Targets and Pathways

-

Pathways Involved

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

a. 1-(tert-Butoxycarbonyl)-3-hydroxy-4-methylpiperidine-4-carboxylic acid (CAS: 1781123-67-8)

- Key Differences : The hydroxyl and methyl groups are transposed (3-hydroxy-4-methyl vs. 4-hydroxy-3-methyl in the main compound).

- Impact : Altered stereoelectronic properties affect hydrogen-bonding capacity and solubility. The carboxylic acid at position 4 may influence reactivity in coupling reactions compared to position 3 .

b. 1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid (CAS: 84358-12-3)

Halogenated and Fluorinated Analogs

1-(tert-Butoxycarbonyl)-3,3-difluoro-4-methylpiperidine-4-carboxylic acid (CAS: 1334414-61-7)

Aromatic and Heterocyclic Derivatives

a. 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5)

- Key Differences : A phenyl group at position 4 replaces the hydroxyl and methyl groups.

b. 1-{1-[(tert-Butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid

Physicochemical and Functional Group Analysis

Table 1: Comparative Data for Select Compounds

| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Purity | Applications |

|---|---|---|---|---|---|

| 1780899-28-6 (Main Compound) | C₁₂H₂₁NO₅ | 259.30 | 4-OH, 3-Me, 3-COOH | 95% | Chiral intermediates |

| 1781123-67-8 | C₁₂H₂₁NO₅ | 259.30 | 3-OH, 4-Me, 4-COOH | 95% | Stereochemical probes |

| 1334414-61-7 | C₁₂H₁₉F₂NO₄ | 295.29 | 3,3-F₂, 4-Me, 4-COOH | N/A | Bioactive fluorinated analogs |

| 261777-31-5 | C₁₇H₂₃NO₄ | 305.37 | 4-Ph, 2-COOH | N/A | Hydrophobic scaffold synthesis |

Biological Activity

1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid, with the CAS number 512822-50-3, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₂₁NO₄

- Molecular Weight : 243.30 g/mol

- Structure : The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl functional group.

Inhibition of Enzymatic Activity

Research indicates that derivatives of piperidine compounds, including this compound, have shown significant inhibitory effects on enzymes associated with neurodegenerative diseases:

- Acetylcholinesterase Inhibition : The compound has been studied for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic target in Alzheimer's disease.

- β-Secretase Inhibition : It also shows potential as a β-secretase inhibitor, which is crucial in reducing amyloid-beta peptide aggregation—a hallmark of Alzheimer's pathology.

Neuroprotective Effects

In vitro studies have demonstrated that this compound can protect neuronal cells from apoptosis induced by amyloid-beta peptides. Specifically:

- Cell Viability Studies : In astrocyte cultures treated with amyloid-beta, the presence of this compound resulted in improved cell viability compared to controls without treatment, suggesting a protective mechanism against oxidative stress and inflammation induced by amyloid-beta aggregation .

Case Study Insights

A study involving the synthesis and evaluation of related piperidine derivatives reported that certain analogs exhibited moderate protective effects against neurotoxicity in astrocytes. The compound's ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha was noted as a significant finding .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthetic routes for 1-(tert-Butoxycarbonyl)-4-hydroxy-3-methylpiperidine-3-carboxylic acid, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protection-deprotection strategies. For example, tert-butoxycarbonyl (Boc) protection of the piperidine nitrogen is critical to prevent undesired side reactions. Key steps include:

- Step 1 : Acid-catalyzed Boc protection using tert-butoxycarbonyl anhydride in dioxane at 20–50°C .

- Step 2 : Hydroxylation and methylation via palladium-catalyzed coupling under inert atmospheres (40–100°C), which improves regioselectivity .

- Step 3 : Final deprotection using HCl in water at 93–96°C to yield the carboxylic acid .

Yields depend on temperature control, catalyst purity (e.g., Pd(OAc)₂), and inert gas use to prevent oxidation .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : - and -NMR confirm stereochemistry (e.g., 3-methyl and 4-hydroxy positions) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 305.37 g/mol for related Boc-piperidine derivatives) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) quantifies purity (>95%) and detects diastereomers .

Q. How should researchers handle and store this compound to maintain stability?

- Storage : Keep in airtight containers under nitrogen at –20°C in darkness to prevent Boc group hydrolysis .

- Handling : Use dry gloves and avoid contact with oxidizing agents (e.g., peroxides), which degrade the piperidine ring .

Advanced Research Questions

Q. What strategies are effective in resolving stereochemical ambiguities during synthesis, particularly at the 3-methyl and 4-hydroxy positions?

- Chiral Auxiliaries : Use (S)- or (R)-configured starting materials (e.g., Boc-protected piperidones) to enforce stereocontrol .

- Crystallography : Single-crystal X-ray diffraction resolves absolute configurations, especially when NMR data are inconclusive .

- Dynamic Kinetic Resolution : Employ enzymes or chiral catalysts (e.g., Ru-based) to bias epimerization at the 3-methyl position .

Q. How does the compound’s stability vary under different pH or thermal conditions, and what degradation products form?

- Acidic Conditions (pH < 3) : Rapid Boc cleavage occurs, yielding 4-hydroxy-3-methylpiperidine-3-carboxylic acid and CO₂ .

- Alkaline Conditions (pH > 10) : Ester hydrolysis dominates, forming carboxylate salts .

- Thermal Stress (>100°C) : Dehydration at the 4-hydroxy group generates a conjugated diene byproduct, detectable via TGA-DSC .

Q. What role does the tert-butoxycarbonyl (Boc) group play in multi-step syntheses involving this compound?

- Protection : Shields the piperidine nitrogen from nucleophilic attacks during subsequent reactions (e.g., alkylation or acylation) .

- Solubility Modulation : Enhances solubility in organic solvents (e.g., acetonitrile), facilitating purification via column chromatography .

- Deprotection Flexibility : Removable under mild acidic conditions (HCl/dioxane), preserving acid-sensitive functional groups .

Q. How can researchers identify and quantify minor impurities or diastereomers in synthesized batches?

- Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak IA) to separate enantiomers (resolution >1.5) .

- LC-MS/MS : Detect trace impurities (e.g., des-Boc derivatives) with MRM transitions specific to molecular ions .

- NMR Titration : Add chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomers in -NMR spectra .

Q. What computational methods predict the compound’s reactivity in novel reaction environments?

- DFT Calculations : Model transition states for Boc cleavage or ester hydrolysis using B3LYP/6-31G(d) basis sets .

- Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction rates .

- Docking Studies : Predict binding affinities for biological targets (e.g., enzymes) using AutoDock Vina .

Q. How do solvent polarity and proticity affect the compound’s reactivity in nucleophilic or electrophilic reactions?

Q. How can conflicting data on reaction yields or stereoselectivity from different literature sources be reconciled?

- Variable Analysis : Compare catalyst loadings (e.g., 1–5 mol% Pd), temperatures, and inert gas purity across studies .

- Reproducibility Protocols : Standardize reaction scales (e.g., 1 mmol vs. 10 mmol) and quenching methods to minimize discrepancies .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify critical factors (e.g., solvent choice) causing yield variations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.